molecular formula C7H3F2NO3 B6312229 2-Fluoro-5-nitrobenzoyl fluoride CAS No. 1858249-91-8

2-Fluoro-5-nitrobenzoyl fluoride

Cat. No.: B6312229
CAS No.: 1858249-91-8
M. Wt: 187.10 g/mol
InChI Key: SMORBGLUXQZHAU-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzoyl fluoride is an organic compound with the molecular formula C7H3F2NO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively, and the carboxyl group is converted to a carbonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-nitrobenzoyl fluoride can be synthesized through the nucleophilic fluorination of 1-arylbenziodoxolones. This method involves the use of fluoride salts in polar aprotic solvents. The reaction typically proceeds with high yields, especially when using 5-nitro-substituted benziodoxole as the precursor .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the nitration of fluorobenzoic acid derivatives followed by conversion to the corresponding acyl fluoride. This process may involve the use of sulfuric acid, oleum, and concentrated nitric acid .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitrobenzoyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Hydrolysis: The carbonyl fluoride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Hydrolysis: Aqueous acidic or basic conditions.

Major Products

Scientific Research Applications

2-Fluoro-5-nitrobenzoyl fluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Potential use in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-5-nitrobenzoyl fluoride involves its reactivity towards nucleophiles and its ability to undergo reduction and hydrolysis. The fluorine atom and nitro group on the benzene ring influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reducing agents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-nitrobenzoyl fluoride is unique due to the combination of the electron-withdrawing fluorine and nitro groups, which significantly affect its reactivity and stability.

Properties

IUPAC Name

2-fluoro-5-nitrobenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMORBGLUXQZHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294141
Record name Benzoyl fluoride, 2-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858249-91-8
Record name Benzoyl fluoride, 2-fluoro-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858249-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl fluoride, 2-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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